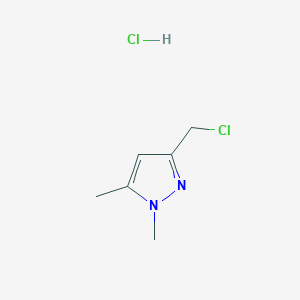

3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride

Description

Properties

IUPAC Name |

3-(chloromethyl)-1,5-dimethylpyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-5-3-6(4-7)8-9(5)2;/h3H,4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIUGESFBXSOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride typically involves the chloromethylation of 1,5-dimethyl-1H-pyrazole. This can be achieved through the reaction of 1,5-dimethyl-1H-pyrazole with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Addition Reactions: The pyrazole ring can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.

Oxidation Products: Oxidation can lead to the formation of pyrazole carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction can yield pyrazole alcohols or other reduced forms.

Scientific Research Applications

Chemistry

3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups, facilitating the development of diverse chemical entities.

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that it can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

- Anticancer Activity: In vitro studies demonstrate that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values are:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

In vivo studies have also indicated significant tumor growth inhibition in murine models treated with this compound.

Medicinal Chemistry

This compound is explored as a building block for developing new therapeutic agents. Its potential as an anti-inflammatory agent has been highlighted in various studies, showing promise in inhibiting enzymes linked to inflammatory processes.

Case Studies

Recent clinical case studies have evaluated the efficacy of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride in treating chronic inflammatory conditions. Results indicated improvements in inflammatory markers and patient-reported outcomes related to pain and mobility.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate interaction. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. The pyrazole ring can also interact with various molecular targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences

Key Observations :

- Position of Methyl Groups : The 1,5-dimethyl substitution in the target compound distinguishes it from the 1,4-dimethyl analog (), which may alter steric effects and reactivity in cross-coupling reactions.

- Hydrochloride Salt: The presence of HCl in the target compound and indazole analog enhances solubility in aqueous media compared to non-salt forms (e.g., 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole).

Yield and Purity :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Spectroscopic Data :

- Target Compound: No NMR or IR data are provided, but analogs in show characteristic pyrazole proton signals at δ 2.42–2.66 ppm (methyl groups) and δ 7.2–8.1 ppm (aromatic protons) .

- Indazole Analog : Expected downfield shifts due to fused aromatic systems.

Biological Activity

3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a chloromethyl group and two methyl groups on the pyrazole ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride typically involves chloromethylation of 1,5-dimethyl-1H-pyrazole. The reaction conditions often include the use of chloromethyl methyl ether or chloromethylation agents like phosphoryl trichloride in suitable solvents such as dimethylformamide (DMF) . The resulting compound is purified through crystallization or chromatography.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structural features to 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride possess notable antibacterial and antifungal properties. Specifically, derivatives have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | Bacterial Strain | MIC (µg/ml) | Reference |

|---|---|---|---|

| 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole | S. aureus | 4-16 | |

| Similar Pyrazole Derivative | E. coli | 8-32 |

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory effects. Compounds in this class have been evaluated for cyclooxygenase (COX) inhibitory activity, particularly COX-2. Some studies suggest that chlorinated pyrazoles can inhibit COX-2 with IC50 values in the low micromolar range, indicating potential for use in treating inflammatory conditions .

Antitumor Activity

Emerging data suggest that certain pyrazole derivatives may exhibit antitumor properties. For example, modifications to the pyrazole scaffold can enhance selectivity toward tumor cells while minimizing effects on normal cells. This selectivity is crucial in cancer therapy to reduce side effects associated with conventional chemotherapeutics .

The biological activity of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation and tumor progression.

- Interaction with Receptors : Pyrazoles can interact with various receptors in the body, modulating signaling pathways relevant to pain and inflammation.

- Nitric Oxide Release : Some studies indicate that pyrazole derivatives can release nitric oxide (NO), which plays a role in vasodilation and immune response modulation .

Case Studies

A notable study involved the evaluation of a series of pyrazole derivatives for their antimicrobial efficacy against resistant bacterial strains. The results highlighted that compounds similar to 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as new therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives often involves alkylation or substitution reactions. For example, analogous compounds like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide are synthesized using chloroacetyl chloride and a base (e.g., triethylamine) in dichloromethane . For 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride, a plausible route could involve:

- Step 1 : Chloromethylation of 1,5-dimethyl-1H-pyrazole using chloromethylating agents (e.g., ClCH₂OCH₃ or ClCH₂Cl) under controlled pH and temperature.

- Step 2 : Hydrochloride salt formation via HCl gas or concentrated HCl in an aprotic solvent. Optimization factors :

- Solvent polarity (dichloromethane vs. THF) to control reaction kinetics .

- Base selection (triethylamine vs. pyridine) to minimize side reactions.

- Temperature (0–25°C) to balance reactivity and stability of intermediates.

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the chloromethyl (-CH₂Cl) group (δ ~4.5–5.0 ppm for CH₂Cl) and pyrazole ring protons .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₁Cl₂N₂ at m/z 209.03) .

- X-ray Crystallography : For definitive structural confirmation, as demonstrated for related pyrazolyl-chloride derivatives in crystallography studies .

- HPLC Purity Analysis : Use C18 columns with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/water (0.1% TFA) .

Q. How stable is this compound under various storage conditions?

Stability studies should include:

- Thermal Stability : Accelerated degradation tests at 40–60°C over 1–4 weeks, monitored via HPLC .

- Hydrolytic Stability : Exposure to buffers (pH 3–9) to assess susceptibility to hydrolysis of the chloromethyl group.

- Light Sensitivity : UV/vis spectroscopy to detect photodegradation products. Recommendations : Store at –20°C in amber vials under inert atmosphere to prevent decomposition.

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Regioselectivity in pyrazole systems is influenced by steric and electronic factors. For example:

- Electronic Effects : The chloromethyl group at position 3 may direct electrophilic substitution to the less hindered position 4 due to electron-withdrawing effects.

- Steric Guidance : 1,5-Dimethyl groups block positions 1 and 5, favoring reactions at position 3 or 4. Methodology :

- Use computational modeling (DFT) to predict reactive sites .

- Validate with experimental data (e.g., NOESY NMR to confirm spatial arrangements) .

Q. How can contradictory structural data (e.g., XRD vs. NMR) be resolved for this compound?

Discrepancies between XRD and NMR data may arise from dynamic processes (e.g., conformational flexibility in solution). Strategies include:

- Variable-Temperature NMR : To detect rotational barriers in the chloromethyl group.

- Complementary Techniques : Pair XRD with solid-state NMR or IR spectroscopy to reconcile solid-state vs. solution-phase structures .

- DFT Optimization : Compare computed and experimental bond lengths/angles to identify outliers .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

The chloromethyl group is a prime site for SN₂ reactions due to its primary alkyl halide nature. Key findings:

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., NaN₃, KSCN) in polar aprotic solvents (DMF, DMSO).

- Leaving Group Effects : Compare reactivity with bromomethyl or iodomethyl analogs.

- Stereochemical Outcomes : Use chiral HPLC to assess retention/inversion of configuration in substitution products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.